N-tert-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-tert-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Formation of the Oxoacetamide Moiety: The oxoacetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl bromide or tert-butyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring or the oxoacetamide moiety are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity and can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for the treatment of diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure but lacks the methyl group on the indole ring.
N-tert-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoethanamide: Similar structure but has an ethanamide moiety instead of an oxoacetamide moiety.
Uniqueness
N-tert-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the tert-butyl group, the methyl group on the indole ring, and the oxoacetamide moiety. These structural features may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-tert-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9-12(10-7-5-6-8-11(10)16-9)13(18)14(19)17-15(2,3)4/h5-8,16H,1-4H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOWPTIQQJAITL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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